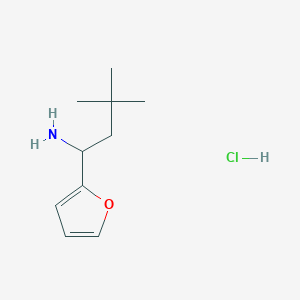
1-(Furan-2-yl)-3,3-dimethylbutan-1-amine hydrochloride
Overview
Description
Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are widely used in the pharmaceutical industry and have been the subject of numerous studies due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(Furan-2-yl)-3,3-dimethylbutan-1-amine hydrochloride” are not available, furan derivatives can be synthesized through various methods. For instance, 2-acetylfuran can be reacted with appropriate substituted benzaldehydes under acidic conditions .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the compound’s structure and properties.Chemical Reactions Analysis
Furan and its derivatives are known to undergo various chemical reactions. They are π-excessive heterocycles and hence prefer electrophilic substitution reactions. At the same time, they behave chemically as typical dienes and exhibit greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be determined using various techniques. For example, the density, boiling point, melting point, and molecular weight can be determined .Scientific Research Applications
Synthesis of Quinoline Derivatives
Quinoline and its derivatives are known for their wide range of biological and pharmacological activities. The compound can be utilized in the synthesis of quinoline derivatives, which are significant in drug development. The furan moiety in the compound can act as a precursor in the synthesis of complex quinoline structures, which have applications in antimalarial, anticancer, antibacterial, and cardiovascular drugs .
Development of Antimalarial Agents
The structural complexity and functional diversity of the compound make it a candidate for the synthesis of antimalarial agents. Its incorporation into larger heterocyclic frameworks can lead to the development of novel compounds with potential antimalarial properties .
Antibacterial and Antifungal Applications
The compound’s ability to form salts with acids and participate in electrophilic and nucleophilic substitution reactions makes it valuable in creating antibacterial and antifungal agents. Its heterocyclic structure can be modified to enhance its interaction with bacterial and fungal cell components .
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of the compound may exhibit anti-inflammatory and analgesic activities. By synthesizing specific derivatives, scientists can explore these properties further, potentially leading to new treatments for inflammation and pain management .
Central Nervous System (CNS) Effects
The compound’s structure suggests potential CNS activity, which could be harnessed to develop drugs targeting neurological disorders. Further research into its derivatives could uncover new therapeutic agents for CNS conditions .
Cardiovascular Applications
The compound’s derivatives may also have cardiotonic effects, which could be beneficial in treating various cardiovascular diseases. Synthesizing and testing these derivatives could lead to advancements in cardiovascular medicine .
Hypoglycemic Activity
Given the broad range of activities associated with quinoline derivatives, there is a possibility that the compound could be used to develop hypoglycemic agents. This application would be particularly relevant for diabetes research and treatment .
Miscellaneous Biological Activities
Finally, the compound’s versatility in forming various derivatives means it could have a range of miscellaneous biological activities. These could include anticonvulsant, anthelmintic, or even potential antiviral properties, which would need to be explored through dedicated research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(furan-2-yl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-10(2,3)7-8(11)9-5-4-6-12-9;/h4-6,8H,7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYSXGHEAIZRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-3,3-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




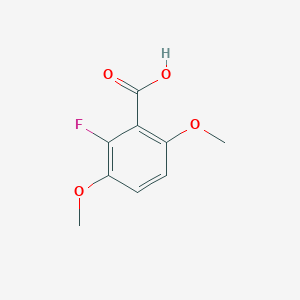
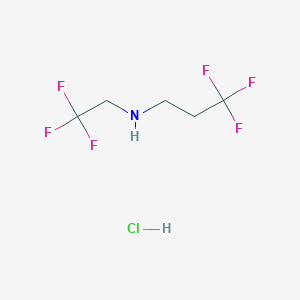
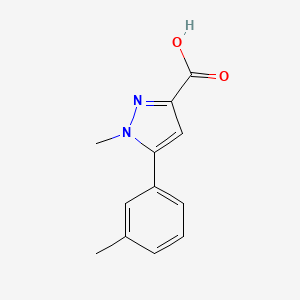
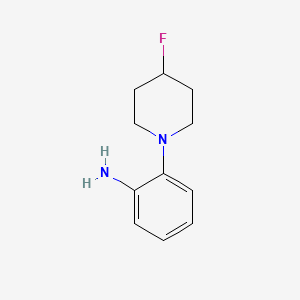
![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)

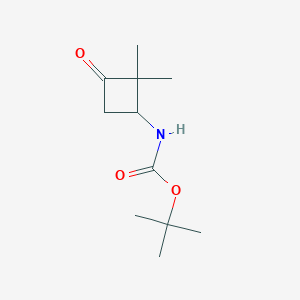
![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)
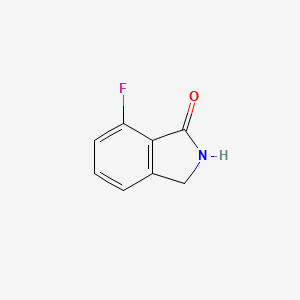
![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1446764.png)
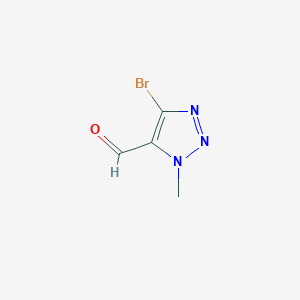
![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)
